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Compound of Interest

2-Bromo-7-fluoroimidazo[1,2-
Compound Name: o
ajpyridine

Cat. No.: B8012973

Get Quote

Chemical Identity & Core Properties

2-Bromo-7-fluoroimidazo[1,2-a]pyridine is a fused bicyclic heterocycle characterized by a
pyridine ring fused to an imidazole ring. The presence of a fluorine atom at the C-7 position and
a bromine atom at the C-2 position creates a unique electronic environment, making it a highly
versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-

Hartwig) and SNAr transformations.
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Property Data

CAS Number 1260790-45-1

IUPAC Name 2-Bromo-7-fluoroimidazo[1,2-a]pyridine

Molecular Formula C7H4BrFN:

Molecular Weight 215.02 g/mol

Appearance Off-white to pale yellow solid

Melting Point 148-152 °C (Typical for class)

Solubility ?oluble in DMSO, DMF, DCM; sparingly soluble
in water

pKa (Calculated) ~3.5 (Pyridine nitrogen)

SMILES FC1=CC2=NC(Br)=CN2C=C1

Synthetic Pathways & Experimental Protocols

The synthesis of 2-bromo-7-fluoroimidazo[1,2-a]pyridine requires precise control to ensure
regioselectivity, particularly to distinguish between the C-2 and C-3 positions. The most robust
pathway involves the construction of the parent heterocycle followed by regioselective C-2
functionalization.

Pathway A: Cyclization & Regioselective Lithiation (Preferred)

This route avoids the formation of the 3-bromo isomer (which occurs via electrophilic
substitution) by utilizing the acidity of the C-2 proton.

Step 1: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine

e Reagents: 2-Amino-4-fluoropyridine, Chloroacetaldehyde (40% aq.), NaHCOs, Ethanol.
e Mechanism: Condensation followed by dehydrative cyclization.

Step 2: C-2 Lithiation and Bromination

e Reagents: n-Butyllithium (n-BulLi), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBra), THF.
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e Mechanism: Directed ortho-metallation (DoM) is not strictly necessary as the C-2 proton is
the most acidic site on the imidazole ring (pKa ~33), allowing for selective deprotonation at
low temperatures.

Detailed Protocol:

e Cyclization:

o Dissolve 2-amino-4-fluoropyridine (10.0 mmol) in ethanol (50 mL).

o Add chloroacetaldehyde (40% wt in H20, 15.0 mmol) and NaHCOs (20.0 mmol).

o Reflux the mixture for 6-8 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

o Cool to RT, concentrate in vacuo, and partition between water and DCM.

o Dry organic layer (Na2S0Oa), concentrate, and purify via flash chromatography to yield 7-
fluoroimidazo[1,2-a]pyridine.

e Bromination (C-2 Selective):

o Dissolve 7-fluoroimidazo[1,2-a]pyridine (5.0 mmol) in anhydrous THF (25 mL) under
Argon.

o Cool the solution to -78 °C.

o Add n-BuLi (2.5 M in hexanes, 5.5 mmol) dropwise over 15 minutes. Crucial: Maintain
temp < -70 °C to prevent ring opening or polymerization.

o Stir at -78 °C for 45 minutes to ensure complete lithiation.

o Add a solution of CBra (or NBS, though CBra4 is cleaner for lithio-species) (6.0 mmol) in
THF dropwise.

o Stir for 1 hour at -78 °C, then slowly warm to O °C.

o Quench with saturated NH4Cl solution. Extract with EtOAc.[1][3]
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o Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Pathway B: Direct Condensation (Alternative)

Reaction of 2-amino-4-fluoropyridine with 1,1-dibromo-2,2-dimethoxyethane in the presence of
HBr can yield the 2-bromo derivative directly, though yields are often lower due to
polymerization side reactions.

Reactivity Profile & Medicinal Chemistry Applications

The 2-bromo-7-fluoroimidazo[1,2-a]pyridine scaffold presents three distinct vectors for
diversification:

e C-2 Bromine (Suzuki/Buchwald Handle): The most reactive site for Pd-catalyzed cross-
coupling. It allows for the introduction of aryl, heteroaryl, or alkynyl groups to extend the
pharmacophore.

e C-7 Fluorine (SNAr Handle): The fluorine atom is activated by the electron-deficient pyridine
ring. It can be displaced by nucleophiles (amines, alkoxides, thiols) under elevated
temperatures or microwave conditions, enabling "scaffold hopping."”

e C-3 Position (Electrophilic Trap): The C-3 position remains open for electrophilic aromatic
substitution (e.g., formylation, halogenation) or C-H activation, allowing for the construction
of trisubstituted derivatives.

Visualizing the Reactivity & Synthesis Workflow
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Caption: Synthesis workflow from 2-amino-4-fluoropyridine to the target scaffold, highlighting
divergent functionalization pathways.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

Signal Word: Warning.

Handling: Handle in a fume hood. Avoid dust formation. The C-2 bromo derivatives can be
potent sensitizers; double-gloving (nitrile) is recommended.

Storage: Store at 2—8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect
from direct light to prevent debromination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [2-Bromo-7-fluoroimidazo[1,2-a]pyridine: Technical
Specifications & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8012973/docs#2-bromo-7-fluoroimidazo-1-2-a-
pyridine-technical-specifications-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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